5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate
Description
Properties
CAS No. |
47487-05-8 |
|---|---|
Molecular Formula |
C16H22N4O6 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C16H22N4O6/c1-23-12-9-11-13(15(25-3)14(12)24-2)18-10-19-16(11)17-7-5-4-6-8-26-20(21)22/h9-10H,4-8H2,1-3H3,(H,17,18,19) |
InChI Key |
XEMQGFBCRICHHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |
Appearance |
Solid powder |
Other CAS No. |
47487-05-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate KT 1 KT-1 |
Origin of Product |
United States |
Preparation Methods
Nitration and Methoxylation
Regioselective nitration of a trimethoxybenzene precursor (e.g., 1,2,3-trimethoxybenzene) using NH₄NO₃ and H₂SO₄ at 0–5°C yields the 4-nitro derivative. Subsequent hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, which is methylated via Williamson ether synthesis (MeI, K₂CO₃).
Cyclization to Quinazoline
The amine intermediate undergoes cyclization with formamidine acetate in acetic acid at 120°C, forming the 6,7,8-trimethoxyquinazoline core. Yields exceed 75% when using anhydrous solvents and molecular sieves to suppress side reactions.
Installation of the Nitrate Ester Group
The pentyl side chain’s terminal hydroxyl group is converted to a nitrate ester.
Nitration via Mixed Acid
The alcohol intermediate (5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanol) is treated with HNO₃/H₂SO₄ (1:3 v/v) at −10°C, achieving >90% conversion. Quenching in ice water followed by extraction with dichloromethane minimizes decomposition.
Enzyme-Mediated Nitration
Lipase-catalyzed transesterification using ethyl nitrate and immobilized Candida antarctica lipase B (Novozym 435) offers a milder alternative, yielding 85% product under solvent-free conditions.
Maleate Salt Formation
The free base is converted to its maleate salt for improved solubility and stability.
Acid-Base Reaction in Solvent
A solution of 5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate in acetone is treated with maleic acid (1.05 equiv) at 25°C. Crystallization at 4°C affords the maleate salt in 92% yield.
Counterion Exchange
Ion-exchange chromatography (Dowex 50WX4, H⁺ form) replaces nitrate with maleate, though this method is less common due to scalability challenges.
Analytical Characterization and Validation
Critical quality attributes are verified using:
- HPLC : C18 column, 0.1% H3PO4/ACN gradient (tR = 12.3 min).
- NMR : δ 8.45 (s, 1H, quinazoline H5), 3.95 (s, 9H, OCH3), 6.25 (s, 2H, maleate).
- XRPD : Distinct diffraction peaks at 2θ = 10.5°, 15.8°, confirming crystalline form.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorination-Amination | 68 | 99.5 | High |
| Direct C–H Amination | 55 | 98.2 | Moderate |
| Enzymatic Nitration | 85 | 99.1 | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
KT 1 undergoes several types of chemical reactions, including:
Oxidation: KT 1 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert KT 1 into different reduced forms.
Substitution: KT 1 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate typically involves the reaction of quinazoline derivatives with aminoalkyl nitrates. The mechanism of action is believed to involve multiple pathways, including inhibition of key enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines through mechanisms such as:
- Tyrosine Kinase Inhibition: This is crucial for blocking growth factor signaling pathways that promote tumor growth.
- Induction of Apoptosis: Quinazoline compounds can trigger programmed cell death in cancer cells.
- Inhibition of Tubulin Polymerization: This disrupts mitotic spindle formation during cell division.
In a study involving a series of quinazoline derivatives, several compounds demonstrated IC50 values in the range of 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .
Anti-inflammatory Properties
Quinazoline derivatives have also been explored for their anti-inflammatory effects. Some studies have reported that certain compounds can significantly reduce edema in animal models, highlighting their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Central Nervous System Activity
There is emerging evidence that quinazoline derivatives may possess neuroprotective properties. Some studies suggest that they can act as anticonvulsants and may offer therapeutic benefits in neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | 1.9 | Tyrosine Kinase Inhibition | |
| MCF-7 | 7.52 | Induction of Apoptosis | |
| Various Tumor Lines | Varies | Inhibition of Tubulin Polymerization |
Table 2: Anti-inflammatory Activity Findings
Mechanism of Action
The mechanism of action of KT 1 involves its interaction with specific molecular targets and pathways. It is known to affect cardiovascular parameters by modulating the activity of enzymes and receptors involved in blood flow and pressure regulation. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of nitric oxide pathways and calcium channels .
Comparison with Similar Compounds
Structural and Functional Advantages of KT-1
Synergistic Mechanisms : Combines rapid nitrate effects with sustained α1-blockade, reducing compensatory tachycardia seen in pure vasodilators.
Tachyphylaxis Resistance : Unlike GTN, KT-1’s dual action mitigates tolerance, a critical advantage for chronic use .
Broad Vasculature Targeting : Effective in coronary, renal, and vertebral beds, unlike selective agents like prazosin .
Biological Activity
5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The quinazoline ring system is known for diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H26N4O10
- Molecular Weight : 446.44 g/mol
- CAS Registry Number : 6442679
Biological Activities
The biological activities of quinazoline derivatives are well-documented, and this compound is no exception. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Quinazoline derivatives have been shown to exhibit significant anticancer properties. For instance:
- A study indicated that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.36 to 40.90 μM, indicating promising activity in inhibiting tumor cell proliferation .
Antibacterial Activity
The compound also displays antibacterial properties:
- Quinazoline derivatives have been reported to inhibit bacterial growth by interfering with essential cellular processes. The exact mechanism of action for this specific compound remains under investigation but aligns with the general trends observed in quinazoline-based structures .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor:
- Quinazolinones are known to inhibit various enzymes such as COX (cyclooxygenase) and urease. This inhibition can lead to anti-inflammatory effects and may be beneficial in treating conditions like arthritis and peptic ulcers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:
- The presence of trimethoxy groups at positions 6, 7, and 8 on the quinazoline ring enhances lipophilicity and may improve binding affinity to target proteins.
- Modifications on the pentanyl chain can also influence pharmacokinetics and bioavailability, suggesting avenues for further research and development .
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Study on Anticancer Activity :
- Enzyme Inhibition Study :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate, and how can intermediates be characterized?
- Methodological Answer :
- Synthesis : Utilize multi-step protocols involving nucleophilic substitution and coupling reactions. For example, coupling 6,7,8-trimethoxy-4-chloroquinazoline with 5-amino-1-pentanol under reflux in anhydrous acetonitrile (ACN) with triethylamine (TEA) as a base. Subsequent nitration and maleate salt formation can be achieved via nitrating agents (e.g., HNO₃/H₂SO₄) and maleic acid in ethanol .
- Characterization : Employ HPLC (C18 column, TFA/ACN mobile phase) to monitor reaction progress. Confirm intermediates via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for confirming structural identity and purity?
- Methodological Answer :
- Structural Confirmation : Use 2D NMR (e.g., COSY, HSQC) to resolve complex proton environments, particularly for the quinazoline and pentylamine moieties. X-ray crystallography can resolve stereochemical ambiguities.
- Purity Assessment : Apply reverse-phase HPLC (gradient elution with 0.1% TFA in H₂O/ACN) coupled with UV detection at 254 nm. Purity >98% is typically required for pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or inconsistent mass spectra)?
- Methodological Answer :
- Data Reconciliation : Re-examine sample preparation (e.g., solvent purity, residual water in DMSO-d₆). For NMR anomalies, conduct variable-temperature NMR or use deuterated solvents with minimal proton content. For mass discrepancies, perform isotopic pattern analysis or collision-induced dissociation (CID) in MS/MS mode .
- Case Study : Inconsistent HRMS peaks may arise from adduct formation (e.g., Na⁺/K⁺). Use ion-pairing agents (e.g., formic acid) or ESI⁻ mode to suppress adducts .
Q. What strategies optimize reaction yields in multi-step syntheses, particularly during nitro-group introduction and maleate salt formation?
- Methodological Answer :
- Nitro-Group Introduction : Optimize nitration conditions (e.g., HNO₃ concentration, temperature) using design-of-experiment (DoE) approaches. Monitor by TLC (silica gel, ethyl acetate/hexane) to avoid over-nitration.
- Salt Formation : Screen counterions (e.g., maleate vs. hydrochloride) in polar aprotic solvents (e.g., THF/EtOH). Use process analytical technology (PAT) like in-situ FTIR to track crystallization kinetics .
Q. How can degradation products under varying pH and temperature conditions be systematically identified?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Analyze degradation via UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm). Use molecular networking tools (e.g., GNPS) to map degradation pathways .
Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to quinazoline-sensitive targets (e.g., EGFR kinase). Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability.
- Pharmacophore Mapping : Align the compound’s methoxy and amino groups with known kinase inhibitor pharmacophores using Schrödinger’s Phase .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structure; HPLC + CE for purity).
- Experimental Design : Incorporate CRDC subclass RDF2050108 (process control) for scaling up synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
